4-oxo-3H-pyrido[2,3-c]pyridazine-3-carboxylic acid
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Overview
Description
4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid can be achieved through several methods. One notable method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method provides access to various substituted derivatives of the compound by utilizing different starting materials and reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-yield synthetic routes that can be scaled up. The use of molecular sieves and specific solvents, such as xylene, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the pyridazine ring .
Scientific Research Applications
4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4-Oxo-1,4-dihydropyridine-3-carboxylic acid
- 4-Oxo-1,4-dihydropyrimidine-3-carboxylic acid
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Comparison: Compared to these similar compounds, 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid is unique due to its fused pyridazine-pyridine ring structure. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5N3O3 |
---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
4-oxo-3H-pyrido[2,3-c]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-6-4-2-1-3-9-7(4)11-10-5(6)8(13)14/h1-3,5H,(H,13,14) |
InChI Key |
JBOKLARTYVEFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=NC(C2=O)C(=O)O |
Origin of Product |
United States |
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